![molecular formula C18H27N3O3 B2525129 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 946291-41-4](/img/structure/B2525129.png)
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
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Description
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, commonly known as IPPOM, is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate that has shown promising results in various studies.
Scientific Research Applications
Synthesis and Characterization
- A study by Parthiban et al. (2011) involved the synthesis of a series of diarylpiperidin-4-one O-methyloximes, exhibiting cytotoxicity against the HeLa cell line, suggesting their potential in anticancer drug development. This research provides insights into the chemical manipulation and biological activity evaluation of piperidine derivatives, relevant to the structural domain of the specified compound (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
- Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a methodological innovation in the synthesis of oxalamides, which could be relevant for structurally similar compounds (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Pharmacological Applications and Potential Uses
- The research on Orexin-1 Receptor Antagonism by Bonaventure et al. (2015) highlights the role of selective orexin-1 receptor antagonists in attenuating stress-induced hyperarousal without inducing hypnotic effects, indicating potential therapeutic applications for psychiatric disorders associated with stress or hyperarousal states (Bonaventure, Yun, Johnson, Shekhar, Fitz, Shireman, Lebold, Nepomuceno, Lord, Wennerholm, Shelton, Carruthers, Lovenberg, & Dugovic, 2015).
- Another study by Hutchinson et al. (2003) on alpha(v)beta(3) receptor antagonists identified compounds with potent inhibitory effects on this receptor, which plays a critical role in bone turnover and osteoporosis treatment. This research underscores the broader pharmacological significance of designing receptor-specific antagonists, which may extend to related compounds (Hutchinson, Halczenko, Brashear, Breslin, Coleman, Dưỡng, Fernández-Metzler, Gentile, Fisher, Hartman, Huff, Kimmel, Leu, Meissner, Merkle, Nagy, Pennypacker, Perkins, Prueksaritanont, Rodan, Varga, Wesolowski, Zartman, Rodan, & Duggan, 2003).
properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)21-10-8-14(9-11-21)12-19-17(22)18(23)20-15-6-4-5-7-16(15)24-3/h4-7,13-14H,8-12H2,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZOSJHVQMVXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(2-methoxyphenyl)oxalamide |
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